molecular formula C8H8N2O B2867033 3-(Methoxymethyl)picolinonitrile CAS No. 863548-34-9

3-(Methoxymethyl)picolinonitrile

Cat. No.: B2867033
CAS No.: 863548-34-9
M. Wt: 148.165
InChI Key: HAXFMSSGTSVBSO-UHFFFAOYSA-N
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Description

3-(Methoxymethyl)picolinonitrile is a chemical compound with the molecular formula C8H8N2O. It is a derivative of picolinonitrile, featuring a methoxymethyl group attached to the third position of the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Methoxymethyl)picolinonitrile typically involves the reaction of picolinonitrile with methoxymethyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and implementing continuous flow techniques to enhance yield and efficiency .

Chemical Reactions Analysis

Types of Reactions: 3-(Methoxymethyl)picolinonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Studied for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Methoxymethyl)picolinonitrile largely depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The methoxymethyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets .

Comparison with Similar Compounds

    3-Methylpicolinonitrile: Similar structure but with a methyl group instead of a methoxymethyl group.

    3-Chloropicolinonitrile: Contains a chlorine atom at the third position instead of a methoxymethyl group.

    3-Hydroxypicolinonitrile: Features a hydroxyl group at the third position.

Uniqueness: 3-(Methoxymethyl)picolinonitrile is unique due to the presence of the methoxymethyl group, which can influence its reactivity and biological activity. This functional group can enhance the compound’s solubility and ability to interact with various molecular targets, making it a valuable intermediate in organic synthesis and pharmaceutical research .

Properties

IUPAC Name

3-(methoxymethyl)pyridine-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O/c1-11-6-7-3-2-4-10-8(7)5-9/h2-4H,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAXFMSSGTSVBSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=C(N=CC=C1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A stirred solution of 3-bromomethylpyridine-2-carbonitrile (591 mg, 3.0 mmol) in MeOH (10 mL) at 0° C. was treated with NaOMe (324 mg, 6.0 mmol), warmed to room temperature, stirred for 2 h, concentrated in vacuo and partitioned between EtOAc (50 mL) and water (30 mL). The organic phase was dried (MgSO4), concentrated in vacuo and purified by chromatography [SiO2; hexane:EtOAc (9:1-4:1)] to give the title compound (297 mg, 67%) as a clear oil; NMR δH (400 MHz, CDCl3) 3.51 (3H, s), 4.68 (2H, s), 7.50-7.55 (1H, m), 7.92-7.96 (1H, m) and 8.63 (1H, dd, J 5.0, 1.5 Hz); Rf [isohexane:EtOAc (4:1)]=0.65.
Quantity
591 mg
Type
reactant
Reaction Step One
Name
NaOMe
Quantity
324 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Yield
67%

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